Uridine-5'-diphospho-a-D-galactose disodium salt
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Overview
Description
Uridine-5’-diphospho-a-D-galactose disodium salt is a nucleotide sugar compound composed of uridine and D-galactose. It is a white to pale yellow powder with good solubility in water. This compound plays a crucial role in the biosynthesis of glycoconjugates, which are essential for various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine-5’-diphospho-a-D-galactose disodium salt is synthesized through a series of enzymatic reactions. The process typically involves the phosphorylation of uridine to form uridine monophosphate, followed by further phosphorylation to produce uridine diphosphate. The final step involves the transfer of a galactose moiety to the uridine diphosphate, resulting in the formation of uridine-5’-diphospho-a-D-galactose disodium salt .
Industrial Production Methods
Industrial production of uridine-5’-diphospho-a-D-galactose disodium salt involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation broth is then subjected to purification processes to isolate and purify the desired product .
Chemical Reactions Analysis
Types of Reactions
Uridine-5’-diphospho-a-D-galactose disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine-5’-diphospho-a-D-galacturonic acid.
Reduction: Reduction reactions can convert it into uridine-5’-diphospho-a-D-galactitol.
Substitution: It can undergo substitution reactions where the galactose moiety is replaced with other sugar molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various sugar donors for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide sugar .
Major Products Formed
The major products formed from these reactions include uridine-5’-diphospho-a-D-galacturonic acid, uridine-5’-diphospho-a-D-galactitol, and various substituted nucleotide sugars .
Scientific Research Applications
Uridine-5’-diphospho-a-D-galactose disodium salt has a wide range of scientific research applications:
Mechanism of Action
Uridine-5’-diphospho-a-D-galactose disodium salt exerts its effects by serving as a donor substrate for galactosyltransferases. These enzymes transfer the galactose moiety from the nucleotide sugar to acceptor molecules, such as proteins and lipids, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoconjugates, which play vital roles in various biological functions .
Comparison with Similar Compounds
Similar Compounds
- Uridine-5’-diphospho-a-D-glucose disodium salt
- Uridine-5’-diphospho-N-acetylglucosamine sodium salt
- Uridine-5’-diphospho-N-acetylgalactosamine disodium salt
- Uridine-5’-diphosphoglucuronic acid trisodium salt
Uniqueness
Uridine-5’-diphospho-a-D-galactose disodium salt is unique due to its specific role in the biosynthesis of galactose-containing glycoconjugates. While similar compounds like uridine-5’-diphospho-a-D-glucose disodium salt and uridine-5’-diphospho-N-acetylglucosamine sodium salt are involved in the synthesis of other types of glycoconjugates, uridine-5’-diphospho-a-D-galactose disodium salt is specifically required for the addition of galactose moieties .
Properties
Molecular Formula |
C15H23N2Na2O17P2 |
---|---|
Molecular Weight |
611.27 g/mol |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;;+1/p-1/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI Key |
VGMWYTPRTCTTFD-QKYKBPIOSA-M |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na].[Na+] |
Origin of Product |
United States |
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